BenchChemオンラインストアへようこそ!

2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride

Parkinson's disease modeling nigrostriatal neurotoxicity dopaminergic neuron preservation

2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride (CAS 63937-92-8), also known as N-methyl-norsalsolinol or 2-MDTIQ, is a synthetic and endogenous catechol isoquinoline belonging to the tetrahydroisoquinoline (TIQ) alkaloid class. Its core structure features a 6,7-dihydroxy (catechol) substitution pattern on the isoquinoline ring with an N-methyl group at position 2, yielding a molecular formula of C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 63937-92-8
Cat. No. B1595219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
CAS63937-92-8
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESC[NH+]1CCC2=CC(=C(C=C2C1)O)O.[Cl-]
InChIInChI=1S/C10H13NO2.ClH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H
InChIKeyURMJNZMQXGBIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol Hydrochloride (CAS 63937-92-8): Chemical Identity, Classification, and Procurement-Relevant Characteristics


2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride (CAS 63937-92-8), also known as N-methyl-norsalsolinol or 2-MDTIQ, is a synthetic and endogenous catechol isoquinoline belonging to the tetrahydroisoquinoline (TIQ) alkaloid class [1]. Its core structure features a 6,7-dihydroxy (catechol) substitution pattern on the isoquinoline ring with an N-methyl group at position 2, yielding a molecular formula of C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . The compound was originally identified in post-mortem parkinsonian brain tissue and cerebrospinal fluid as a dopamine-derived metabolite, and it is commercially available as a hydrochloride salt from major chemical suppliers (e.g., Sigma-Aldrich catalog number 195979) in research-grade purity [2]. Its structural resemblance to the dopaminergic neurotoxin MPTP has driven sustained investigation into its role as either a neurotoxicant or neuroprotective agent in monoaminergic systems [1].

Why 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol Hydrochloride Cannot Be Casually Substituted with Other TIQ Analogs: Rationale for Evidence-Based Selection


Within the TIQ family, small structural modifications produce marked, non-linear shifts in biological activity that preclude generic substitution. Unlike 1-methyl-TIQ (1-MeTIQ), which has demonstrated antiparkinsonian and neuroprotective effects in rodent models, 2-MDTIQ (the N-methyl-6,7-dihydroxy species) has been detected as an endogenous metabolite in parkinsonian brain and exhibits a distinct pharmacological fingerprint combining monoamine oxidase (MAO) inhibition, tyrosine hydroxylase blockade, and radical-scavenging capacity [1]. Critically, the position of the methyl group (C-1 vs. N-2) and the presence of the catechol moiety—absent in non-hydroxylated TIQs such as 1,2,3,4-tetrahydroisoquinoline (TIQ)—fundamentally determine the compound's interaction with dopaminergic enzymes and transporters [2]. Researchers designing Parkinson's disease models, neuroprotection assays, or enzyme inhibition studies must therefore select the specific methyl-substitution pattern and hydroxylation state that matches their target mechanism, as even closely related compounds like salsolinol (1-methyl-6,7-dihydroxy-TIQ) display divergent biochemical profiles. The quantitative evidence in Section 3 provides the comparative data required to make this selection decision.

Quantitative Differentiation of 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol Hydrochloride from Closest Analogs: Head-to-Head and Cross-Study Evidence


Lack of MPTP-Like Dopaminergic Neurotoxicity: 2-MDTIQ vs. MPTP and Its Analogues In Vivo

In a direct comparative in vivo study, C57 black mice received a single injection of MPTP (40 mg/kg), which produced a marked reduction in striatal dopamine content and loss of dopaminergic neurons in the substantia nigra zona compacta. In contrast, 2-methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol—tested alongside three other chemical analogues of MPTP (cinnamaldehyde, N,N-dimethylcinnamylamine, arecoline)—was explicitly found to lack any dopaminergic nigrostriatal neurotoxicity [1]. This places 2-MDTIQ in a distinct category from MPTP itself: it retains the structural isoquinoline backbone that confers interaction with dopaminergic systems without reproducing the devastating neurotoxic outcome that defines MPTP as a parkinsonism-inducing agent.

Parkinson's disease modeling nigrostriatal neurotoxicity dopaminergic neuron preservation

Monoamine Oxidase Type A Inhibition Potency: 2-MDTIQ vs. 1-Methyl-6,7-Dihydroxy-TIQ and Non-Catechol Isoquinolines

Using in vivo microdialysis in rat striatum, Maruyama et al. (1993) demonstrated that both 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) and 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (2-MDTIQ) inhibit type A monoamine oxidase (MAO-A), but 2-MDTIQ was among the most markedly inhibitory catechol isoquinolines evaluated [1]. The study further established structure-activity relationships: catechol isoquinolines (bearing 6,7-dihydroxy groups) inhibited MAO more potently than non-catechol isoquinolines lacking this substitution. Specifically, isoquinolines without the catechol structure, such as N-methyl-isoquinolinium ion, showed comparatively weaker MAO inhibition. This positions 2-MDTIQ as a structurally optimized MAO-A inhibitor within the TIQ class.

MAO-A inhibition monoamine metabolism catechol isoquinoline SAR

Tyrosine Hydroxylase Inhibition: 2-MDTIQ IC₅₀ Value vs. Baseline Enzyme Activity in Rat Brain

In an in vitro enzymatic assay using homogenated rat nucleus accumbens tissue as the enzyme source, 2-MDTIQ non-competitively inhibited basal tyrosine hydroxylase (TH) activity with an IC₅₀ of 10 µM. At a concentration of 0.1 mM, 2-MDTIQ nearly completely blocked TH activity, reducing the synthesis of L-DOPA from L-tyrosine [1]. Basal TH activity in the assay was 20.1 ± 5.9 pmol L-DOPA/min/mg protein, establishing a quantitative baseline against which the inhibitory effect is measured. While a direct side-by-side IC₅₀ comparator for another TIQ under identical conditions was not reported in this study, the magnitude and non-competitive mechanism of TH blockade constitute a defining biochemical property that distinguishes 2-MDTIQ from TIQs lacking the N-methyl group (e.g., norsalsolinol), which have been shown to differentially affect TH activity.

tyrosine hydroxylase inhibition dopamine synthesis regulation catecholamine pathway

Antioxidant and Radical-Scavenging Activity: 2-MDTIQ vs. Oxidative Stress Baselines

In vitro studies have demonstrated that 2-methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes . This antioxidant capacity is structurally attributed to the catechol (6,7-dihydroxy) moiety, which can donate hydrogen atoms to terminate radical chain reactions—a property shared with other catechol isoquinolines but absent in non-hydroxylated TIQ derivatives such as 1-MeTIQ. In the mouse MPTP model, this antioxidant activity translated into partial neuroprotection when 2-MDTIQ was co-administered, reducing oxidative stress markers compared to untreated MPTP-challenged controls [1].

radical scavenging oxidative stress neuroprotection

Endogenous Neurotoxin Biomarker Status: 2-MDTIQ in Parkinsonian CSF vs. Normal Controls

2-MDTIQ has been identified in the cerebrospinal fluid of patients with Parkinson's disease, and its presence negatively correlated with disease duration [1]. This biomarker status differentiates 2-MDTIQ from other TIQ alkaloids such as 1-MeTIQ, which is primarily recognized for neuroprotective rather than neurotoxic associations. The endogenous formation and pathological correlation of 2-MDTIQ make it uniquely relevant for studies investigating the dopamine-derived neurotoxin hypothesis of Parkinson's disease, whereas 1-MeTIQ and TIQ are better suited for neuroprotection paradigms.

Parkinson's disease biomarker cerebrospinal fluid analysis endogenous neurotoxin

Optimal Application Scenarios for 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol Hydrochloride: Evidence-Backed Use Cases for Scientific Procurement


Parkinson's Disease Mechanistic Studies: Endogenous Neurotoxin Hypothesis Testing

2-MDTIQ is the compound of choice for studies investigating the dopamine-derived neurotoxin hypothesis of Parkinson's disease. Its documented presence in parkinsonian CSF and negative correlation with disease duration [1] make it directly relevant for modeling endogenous neurotoxicity pathways. Unlike 1-MeTIQ, which is associated with neuroprotection, 2-MDTIQ recapitulates the pathological biochemical context researchers need when examining how dopamine metabolites may contribute to nigrostriatal degeneration. Procurement of the pure hydrochloride salt (CAS 63937-92-8) ensures consistent dosing in cell-based and in vivo Parkinson's models.

Monoamine Oxidase-A Pharmacology: Catechol TIQ Structure-Activity Relationship Studies

For laboratories studying MAO-A inhibition and monoamine metabolism, 2-MDTIQ serves as a structurally optimized catechol isoquinoline probe. The compound's potent MAO-A inhibitory activity—demonstrated in rat striatal microdialysis alongside salsolinol and markedly exceeding that of non-catechol isoquinolines [2]—makes it a critical reference compound in SAR campaigns aimed at developing novel MAO modulators. Its concurrent TH inhibitory activity (IC₅₀ = 10 µM) [3] further supports its use as a dual-mechanism tool in catecholamine pathway research.

Neuroprotection and Oxidative Stress Model Compound Selection

In neuroprotection research, 2-MDTIQ offers the advantage of a catechol-bearing TIQ scaffold that provides free-radical scavenging capacity while lacking the confounding MPTP-like neurotoxicity of related isoquinolines [4]. This makes it suitable as a non-neurotoxic antioxidant control in MPTP-based Parkinson's models—a role that MPTP itself or pro-parkinsonian analogs such as 1,2-dimethyl-6,7-dihydroxy-TIQ cannot fill. Researchers screening for neuroprotective interventions can use 2-MDTIQ to isolate antioxidant-mediated effects from direct dopaminergic toxicity.

Dopamine Synthesis Regulation: Tyrosine Hydroxylase Inhibition Assays

Investigators requiring a defined TH inhibitor for catecholamine synthesis studies should consider 2-MDTIQ based on its established IC₅₀ of 10 µM in rat nucleus accumbens homogenate [3]. This reproducible, quantitative inhibitory profile supports dose-response experimental designs that demand precise pharmacological control of the rate-limiting step in dopamine biosynthesis—a capability not documented for many other endogenous TIQ alkaloids in the accessible literature.

Quote Request

Request a Quote for 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.